molecular formula C9H8BrNO2S B161163 ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate CAS No. 238749-50-3

ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate

Cat. No. B161163
M. Wt: 274.14 g/mol
InChI Key: KXGSKTSSCQBDOA-UHFFFAOYSA-N
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Patent
US09290512B2

Procedure details

Acrylate 60 (3.81 g, 12.6 mmol) in o-xylene was refluxed for 20 min. After removing the o-xylene, the crude product was purified by column chromatography (EtOAc/Hexane: 1/10) to give carboxylate 61 (2.83 g, 82%) as a white solid.
Name
Acrylate
Quantity
3.81 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
82%

Identifiers

REACTION_CXSMILES
[N:1]([C:4](=[CH:10][C:11]1[S:12][C:13]([Br:16])=[CH:14][CH:15]=1)[C:5]([O:7][CH2:8][CH3:9])=[O:6])=[N+]=[N-]>CC1C=CC=CC=1C>[Br:16][C:13]1[S:12][C:11]2[CH:10]=[C:4]([C:5]([O:7][CH2:8][CH3:9])=[O:6])[NH:1][C:15]=2[CH:14]=1

Inputs

Step One
Name
Acrylate
Quantity
3.81 g
Type
reactant
Smiles
N(=[N+]=[N-])C(C(=O)OCC)=CC=1SC(=CC1)Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC=1C=CC=CC1C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removing the o-xylene
CUSTOM
Type
CUSTOM
Details
the crude product was purified by column chromatography (EtOAc/Hexane: 1/10)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=2NC(=CC2S1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 2.83 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.